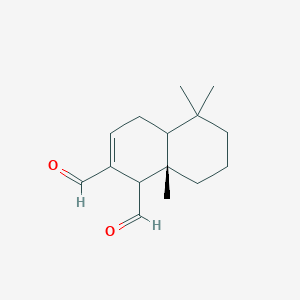![molecular formula C18H21N5O6S2 B14801657 N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)
N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the crystal structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. AG2034 has shown significant potential in preclinical studies as an anticancer agent due to its ability to selectively target tumor cells that rely on de novo purine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route typically involves the following steps:
- Formation of the pyrimidino-thiazinyl intermediate.
- Coupling of the intermediate with thienoyl-L-glutamic acid.
- Purification and characterization of the final product .
Industrial Production Methods
The industrial production of AG2034 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
AG2034 undergoes various chemical reactions, including:
Oxidation: AG2034 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in AG2034.
Substitution: AG2034 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG2034 can lead to the formation of oxidized glycinamide ribonucleotide formyltransferase inhibitors, while reduction can yield reduced derivatives with modified biological activity .
Scientific Research Applications
AG2034 has a wide range of scientific research applications, including:
Chemistry: AG2034 is used as a tool compound to study the de novo purine synthesis pathway and the role of glycinamide ribonucleotide formyltransferase in cellular metabolism
Biology: In biological research, AG2034 is employed to investigate the effects of glycinamide ribonucleotide formyltransferase inhibition on cell proliferation and survival, particularly in cancer cells
Medicine: AG2034 has shown promise as an anticancer agent in preclinical studies. .
Industry: AG2034 is used in the pharmaceutical industry for the development of new anticancer drugs and as a reference compound in drug screening assays
Mechanism of Action
AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme essential for the de novo synthesis of purines. By blocking this enzyme, AG2034 disrupts the production of purine nucleotides, which are crucial for DNA and RNA synthesis. This inhibition leads to the depletion of purine nucleotides, resulting in the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Lometrexol: Another glycinamide ribonucleotide formyltransferase inhibitor that has been evaluated in clinical trials. .
Methotrexate: A well-known antifolate that inhibits dihydrofolate reductase, another enzyme involved in nucleotide synthesis. .
Uniqueness of AG2034
AG2034 is unique in its high affinity for the folate receptor and its ability to selectively inhibit glycinamide ribonucleotide formyltransferase. This selectivity allows AG2034 to target tumor cells with elevated de novo purine biosynthesis while sparing normal cells that rely on the salvage pathway for purine nucleotides .
Properties
Molecular Formula |
C18H21N5O6S2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[5-[2-(2-amino-4-oxo-3,4a,6,7-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10,13H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H3,19,20,22,23,27) |
InChI Key |
OBJZIAQFEFEOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2C(=O)NC(=NC2=N1)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)
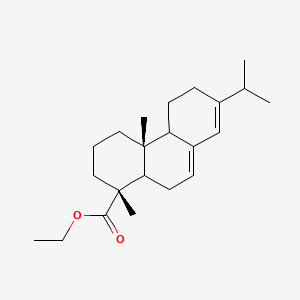
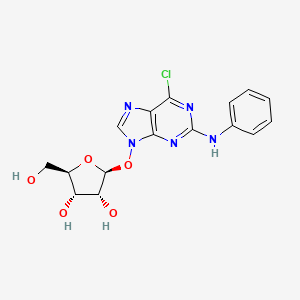
![2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline](/img/structure/B14801595.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
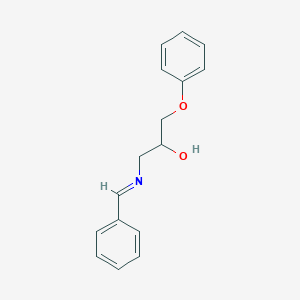
![2-[Bis(5-methylfuran-2-yl)methyl]phenol](/img/structure/B14801616.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)
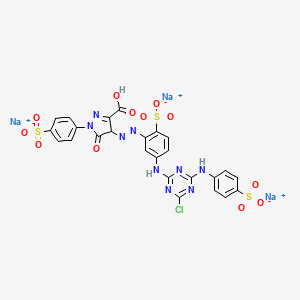
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)

![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
